p-Chlorophenyl isopropyl sulfone

Lipophilicity ADME Physicochemical Properties

This para-chlorophenyl isopropyl sulfone features a unique branched isopropyl architecture that distinguishes it from generic p-chlorophenyl sulfones. Its LogP of ~3.60—substantially above methyl analogs (~2.2)—makes it essential for CNS-penetrant and intracellular-targeted synthesis programs. It undergoes high-yielding nitration to construct sulfonyl benzimidazole derivatives (US20060094750 A1), with well-characterized ¹³C and ³³S NMR signatures enabling structural verification at every synthetic step. In agrochemical R&D, the isopropyl sulfone moiety modulates environmental fate, soil mobility, and target organism uptake. Generic substitution risks altered yields, unexpected byproducts, and failed functionalization. Procure the specific isopropyl analog to ensure synthetic reproducibility.

Molecular Formula C9H11ClO2S
Molecular Weight 218.7g/mol
CAS No. 7205-83-6
Cat. No. B349381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Chlorophenyl isopropyl sulfone
CAS7205-83-6
Molecular FormulaC9H11ClO2S
Molecular Weight218.7g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C9H11ClO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3
InChIKeyZKVPUWNTECRZSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Chlorophenyl Isopropyl Sulfone (CAS 7205-83-6) for Research Procurement: Compound Class & Physicochemical Baseline


p-Chlorophenyl isopropyl sulfone (CAS 7205-83-6), also known as 1-chloro-4-(isopropylsulfonyl)benzene, is a monoaryl monoalkyl sulfone belonging to the broader class of sulfone-based synthetic intermediates [1]. Its core structure consists of a para-chlorophenyl ring linked to an isopropyl group via an electron-withdrawing sulfonyl (SO₂) bridge. The compound is primarily utilized as a building block in the synthesis of more complex biologically active molecules, including potential pharmaceuticals and agrochemicals [2]. Recognizing that in-class sulfones can differ significantly in reactivity, metabolic stability, and downstream synthetic utility is essential for informed procurement decisions.

Why p-Chlorophenyl Isopropyl Sulfone (CAS 7205-83-6) Cannot Be Substituted by Generic Aryl Sulfones


Generic substitution among para-chlorophenyl alkyl sulfones is not chemically or pharmacologically safe. The isopropyl substitution on the sulfone group creates a unique steric and electronic environment that directly impacts the compound's reactivity as a synthetic intermediate and its potential bioactivity profile [1]. The branched isopropyl group offers enhanced metabolic stability compared to linear alkyl chains like methyl or ethyl, while also modulating the sulfone's electron-withdrawing capacity differently than aromatic substituents like phenyl . Procuring a generic 'p-chlorophenyl sulfone' without specifying the isopropyl moiety risks introducing uncontrolled variables in multi-step syntheses, leading to altered reaction yields, unexpected byproducts, or failure of the final functionalization step. The quantitative evidence below demonstrates the specific property cliffs that mandate precise compound selection.

p-Chlorophenyl Isopropyl Sulfone (CAS 7205-83-6): Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Comparison: p-Chlorophenyl Isopropyl Sulfone vs. p-Chlorophenyl Methyl Sulfone

The isopropyl substitution in p-chlorophenyl isopropyl sulfone results in a significant increase in lipophilicity compared to the methyl analog. Specifically, the computed LogP for the target compound is 3.60, compared to a LogP of approximately 2.2 for p-chlorophenyl methyl sulfone (CAS 98-57-7) . This difference of ~1.4 LogP units indicates that the isopropyl derivative is more than 25 times more lipophilic, a property that can critically influence membrane permeability and metabolic stability in downstream applications [1].

Lipophilicity ADME Physicochemical Properties

Positional Isomer Differentiation: p-Chlorophenyl Isopropyl Sulfone vs. m-Chlorophenyl Isopropyl Sulfone in NMR Spectroscopic Signatures

The 13C and 33S NMR spectra of p-chlorophenyl isopropyl sulfone have been systematically characterized and shown to be distinct from its meta-chlorophenyl isomer in a dedicated NMR study of conjugation effects [1]. The para-chloro substitution produces a predictable deshielding pattern on the aromatic carbons that is absent in the meta isomer, providing a robust spectroscopic fingerprint for identity confirmation and purity assessment [1].

Structural Confirmation NMR Spectroscopy Isomer Purity

Reactivity Profile in Nitration: p-Chlorophenyl Isopropyl Sulfone as a Substrate for Further Functionalization

p-Chlorophenyl isopropyl sulfone serves as a direct precursor for nitration reactions. In a documented synthetic route, 679 mg (3.1 mmol) of the compound was treated with potassium nitrate in sulfuric acid at 80-90°C to yield the corresponding nitro derivative . This reactivity represents a key point of differentiation from analogs where the isopropyl group's steric bulk directs the regio-chemistry of further electrophilic aromatic substitution differently than the methyl or phenyl analogs [1]. The reaction achieved a calculated yield of 103.9% (note: yields >100% typically indicate the presence of residual solvent or minor impurities), representing a quantitative transformation under relatively mild conditions .

Synthetic Intermediate Nitration Functionalization

Purity and Availability Profile for Research Supply

Commercially available p-chlorophenyl isopropyl sulfone (CAS 7205-83-6) is offered in purities ranging from 95% to 98% from established research chemical suppliers, with standard packaging in 250 mg, 1 g, 5 g, and larger quantities . This compares favorably to the meta isomer (CAS 70398-96-8), which is less widely stocked and often has longer lead times. The compound is specifically stocked by multiple independent suppliers, indicating a reliable and competitive supply chain for research organizations . It is important to note that this compound is explicitly labeled for R&D use only, not for human or veterinary applications .

Quality Control Purity Analysis Supply Chain

High-Confidence Application Scenarios for p-Chlorophenyl Isopropyl Sulfone (CAS 7205-83-6) Based on Differential Evidence


Synthesis of Sulfonyl Benzimidazole Derivatives for Drug Discovery

p-Chlorophenyl isopropyl sulfone is a key intermediate in the preparation of sulfonyl benzimidazole derivatives, a class of compounds with potential therapeutic applications. The compound's ability to undergo high-yielding nitration (Section 3, Evidence Item 3) makes it an ideal starting point for building more complex heterocyclic structures described in patent US20060094750 A1 [1].

Medicinal Chemistry Programs Requiring Enhanced Lipophilicity

The significantly higher LogP of p-chlorophenyl isopropyl sulfone (LogP = 3.60) compared to p-chlorophenyl methyl sulfone (LogP ~2.2) (Section 3, Evidence Item 1) makes the isopropyl analog the preferred choice for programs targeting intracellular or CNS-penetrant molecules where enhanced membrane permeability is required .

NMR Method Development and Structural Confirmation

The well-characterized 13C and 33S NMR spectroscopic signatures of p-chlorophenyl isopropyl sulfone (Section 3, Evidence Item 2) support its use as a reference standard in method development and as a reliable building block in synthetic routes where structural integrity must be confirmed at every step [2].

Agrochemical Intermediate Development

The compound is cited as an intermediate in the synthesis of herbicides and other agrochemicals, where the isopropyl sulfone moiety imparts specific physicochemical properties that influence environmental fate, soil mobility, and target organism uptake [3].

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